molecular formula C33H32BrN3O2S B297663 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B297663
M. Wt: 614.6 g/mol
InChI Key: NPURKHRYDQWAKJ-NTEOGAKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which has been known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may act through multiple pathways, including the inhibition of DNA synthesis and the induction of oxidative stress. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one have been studied in vitro and in vivo. In vitro studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, as well as antibacterial and antifungal activity. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has low toxicity and is well-tolerated in animal models, which makes it a safer alternative to other cytotoxic compounds.
One of the limitations of using this compound in lab experiments is its moderate yield and purity. This can make it difficult to obtain enough material for large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound and identify specific pathways that it targets. This could lead to the development of more targeted cancer therapies.
Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This could help to optimize the dosing and administration of this compound in clinical trials.
Finally, there is a need to study the potential side effects of this compound and identify any toxicities that may limit its clinical use. This could involve the development of new animal models and toxicity assays to evaluate the safety of this compound.

Synthesis Methods

The synthesis of 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 5-bromo-1H-indole-3-carbaldehyde, cyclohexanone, and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the thiazolidinone ring. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

The compound 5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest.

properties

Product Name

5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C33H32BrN3O2S

Molecular Weight

614.6 g/mol

IUPAC Name

(5Z)-5-[(1-benzyl-5-bromoindol-3-yl)methylidene]-3-cyclohexyl-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H32BrN3O2S/c1-2-39-28-16-14-26(15-17-28)35-33-37(27-11-7-4-8-12-27)32(38)31(40-33)19-24-22-36(21-23-9-5-3-6-10-23)30-18-13-25(34)20-29(24)30/h3,5-6,9-10,13-20,22,27H,2,4,7-8,11-12,21H2,1H3/b31-19-,35-33?

InChI Key

NPURKHRYDQWAKJ-NTEOGAKRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)/S2)C6CCCCC6

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)S2)C6CCCCC6

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)S2)C6CCCCC6

Origin of Product

United States

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